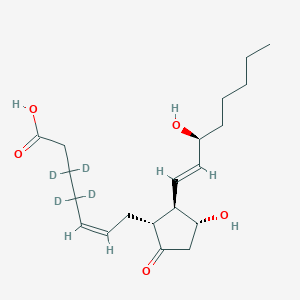

Prostaglandina E2-d4

Descripción general

Descripción

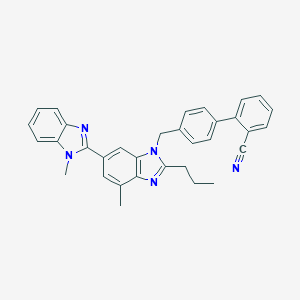

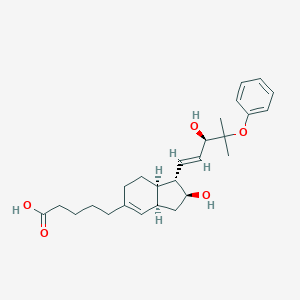

La prostaglandina E2-d4 es una forma deuterada de la prostaglandina E2, que contiene cuatro átomos de deuterio en las posiciones 3, 3’, 4 y 4’. Se utiliza principalmente como un estándar interno para la cuantificación de la prostaglandina E2 mediante cromatografía de gases o cromatografía líquida-espectrometría de masas. La prostaglandina E2 es uno de los principales productos de la ciclooxigenasa del ácido araquidónico y se investiga ampliamente por su papel en diversos procesos fisiológicos, incluyendo la inflamación, la fertilidad y la modulación inmunitaria .

Aplicaciones Científicas De Investigación

La prostaglandina E2-d4 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un estándar interno en química analítica para la cuantificación de la prostaglandina E2 en muestras biológicas complejas.

Biología: Se investiga por su papel en diversos procesos biológicos, incluyendo la inflamación, la respuesta inmunitaria y la señalización celular.

Medicina: Se estudia por sus posibles aplicaciones terapéuticas en afecciones como la inflamación, el dolor y las enfermedades cardiovasculares.

Mecanismo De Acción

La prostaglandina E2-d4 ejerce sus efectos al unirse a receptores específicos de prostaglandinas, incluyendo EP1, EP2, EP3 y EP4. Estos receptores están acoplados a vías de señalización distintas, lo que lleva a diversas respuestas fisiológicas. Por ejemplo, la activación de los receptores EP2 y EP4 estimula la producción de monofosfato cíclico de adenosina a través de la adenilato ciclasa, lo que da como resultado la vasodilatación y el aumento del flujo sanguíneo. La presencia de átomos de deuterio en la this compound no altera significativamente su afinidad de unión o su actividad biológica en comparación con la prostaglandina E2 .

Compuestos similares:

Prostaglandina E2: La forma no deuterada de la prostaglandina E2, ampliamente estudiada por sus efectos fisiológicos y farmacológicos.

Prostaglandina E1: Otro miembro de la familia de las prostaglandinas, conocido por sus propiedades vasodilatadoras y antiinflamatorias.

Prostaglandina F2α: Interviene en diversos procesos reproductivos y se estudia por su papel en la contracción del músculo liso.

Singularidad: La this compound es única debido a la presencia de átomos de deuterio, que proporcionan ventajas distintas en aplicaciones analíticas. Los átomos de deuterio aumentan la estabilidad y la detectabilidad del compuesto en la espectrometría de masas, lo que lo convierte en un estándar interno ideal para el análisis cuantitativo .

Análisis Bioquímico

Biochemical Properties

Prostaglandin E2-d4 is involved in several biochemical reactions, primarily through its interaction with specific enzymes and receptors. It interacts with cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to Prostaglandin E2 . These interactions lead to various downstream effects, including the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) signaling pathways .

Cellular Effects

Prostaglandin E2-d4 exerts significant effects on various cell types and cellular processes. In immune cells such as macrophages and dendritic cells, Prostaglandin E2-d4 modulates the function of these cells through the activation of EP2 and EP4 receptors . This activation leads to changes in cAMP levels, which in turn influence cell signaling pathways and gene expression . In reproductive cells, Prostaglandin E2-d4 plays a role in ovulation, implantation, and pregnancy by interacting with EP receptors . Additionally, Prostaglandin E2-d4 affects smooth muscle cells by regulating their contraction and relaxation .

Molecular Mechanism

The molecular mechanism of action of Prostaglandin E2-d4 involves its binding to EP receptors, leading to the activation of downstream signaling pathways. Upon binding to EP2 and EP4 receptors, Prostaglandin E2-d4 induces the production of cAMP, which activates PKA . This activation results in the phosphorylation of various target proteins, ultimately leading to changes in gene expression and cellular function . Additionally, Prostaglandin E2-d4 can modulate the activity of other signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, by interacting with EP receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin E2-d4 can vary over time. The stability of Prostaglandin E2-d4 allows for consistent results in biochemical assays . Its effects on cellular function may change over time due to factors such as receptor desensitization and degradation . Long-term studies have shown that Prostaglandin E2-d4 can influence cellular processes such as inflammation and immune response over extended periods .

Dosage Effects in Animal Models

The effects of Prostaglandin E2-d4 in animal models are dose-dependent. At low doses, Prostaglandin E2-d4 can enhance immune responses and promote tissue repair . At high doses, it may lead to adverse effects such as inflammation and tissue damage . Studies have shown that the optimal dosage of Prostaglandin E2-d4 varies depending on the specific animal model and the desired outcome .

Metabolic Pathways

Prostaglandin E2-d4 is involved in the arachidonic acid metabolic pathway. It is synthesized from arachidonic acid through the action of COX enzymes and Prostaglandin E synthase . Prostaglandin E2-d4 can also be metabolized into various downstream products, which may have distinct biological activities . The regulation of these metabolic pathways is crucial for maintaining the balance of Prostaglandin E2-d4 levels in the body .

Transport and Distribution

Prostaglandin E2-d4 is transported and distributed within cells and tissues through specific transporters and binding proteins. Multidrug resistance-associated protein 4 (MRP4) and Prostaglandin transporter (PGT) are involved in the transport of Prostaglandin E2-d4 across cellular membranes . These transporters facilitate the movement of Prostaglandin E2-d4 to its target sites, where it can exert its biological effects . Additionally, Prostaglandin E2-d4 can bind to plasma proteins, which may influence its distribution and availability in the body .

Subcellular Localization

The subcellular localization of Prostaglandin E2-d4 is primarily determined by its interactions with specific receptors and enzymes. Prostaglandin E2-d4 is localized in the cytosol and can be enriched in the perinuclear region . This localization is influenced by its binding to EP receptors and its involvement in the synthesis of Prostaglandin E2 . Additionally, Prostaglandin E2-d4 can be found in various cellular compartments, including the Golgi apparatus and plasma membrane, where it participates in signaling and metabolic processes .

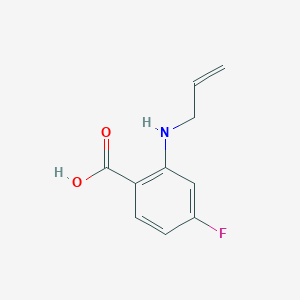

Métodos De Preparación

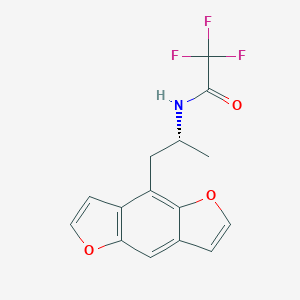

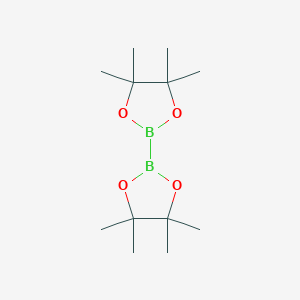

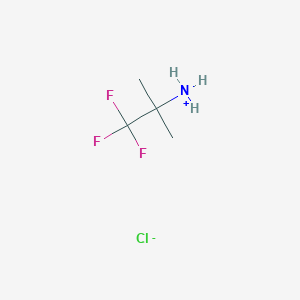

Rutas sintéticas y condiciones de reacción: La síntesis de la prostaglandina E2-d4 implica la incorporación de átomos de deuterio en la molécula de prostaglandina E2. Esto se puede lograr mediante varios métodos, incluyendo el uso de reactivos o disolventes deuterados durante el proceso de síntesis. La ruta sintética específica puede variar dependiendo de la pureza isotópica deseada y la disponibilidad de materiales de partida deuterados.

Métodos de producción industrial: La producción industrial de la this compound normalmente implica la síntesis a gran escala utilizando reactivos y disolventes deuterados. El proceso puede incluir múltiples etapas de purificación y control de calidad para garantizar la pureza isotópica y la estabilidad química del producto final. El uso de técnicas analíticas avanzadas, como la espectroscopia de resonancia magnética nuclear y la espectrometría de masas, es esencial para verificar la composición isotópica y la pureza de la this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: La prostaglandina E2-d4 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia de átomos de deuterio, que pueden afectar la cinética de la reacción y la distribución de los productos.

Reactivos y condiciones comunes:

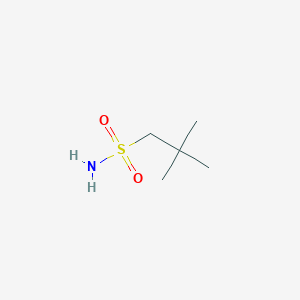

Oxidación: Los agentes oxidantes comunes, como el permanganato de potasio o el trióxido de cromo, pueden utilizarse para oxidar la this compound. Las condiciones de reacción normalmente implican un pH ácido o neutro y una temperatura controlada para evitar la sobreoxidación.

Reducción: Los agentes reductores, como el borohidruro de sodio o el hidruro de aluminio y litio, pueden utilizarse para reducir la this compound. Las condiciones de reacción pueden incluir disolventes anhidros y temperaturas bajas para asegurar una reducción selectiva.

Sustitución: Las reacciones de sustitución que implican la this compound pueden llevarse a cabo utilizando varios nucleófilos o electrófilos. Las condiciones de reacción dependen de la naturaleza del sustituyente y del producto deseado.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, la oxidación de la this compound puede producir diversos derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Prostaglandin E2: The non-deuterated form of Prostaglandin E2, widely studied for its physiological and pharmacological effects.

Prostaglandin E1: Another member of the prostaglandin family, known for its vasodilatory and anti-inflammatory properties.

Prostaglandin F2α: Involved in various reproductive processes and studied for its role in smooth muscle contraction.

Uniqueness: Prostaglandin E2-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical applications. The deuterium atoms enhance the stability and detectability of the compound in mass spectrometry, making it an ideal internal standard for quantitative analysis .

Propiedades

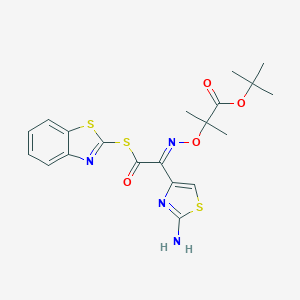

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-YOLMOHOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347287 | |

| Record name | Prostaglandin E2-3,3,4,4-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34210-10-1 | |

| Record name | Prostaglandin E2-3,3,4,4-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

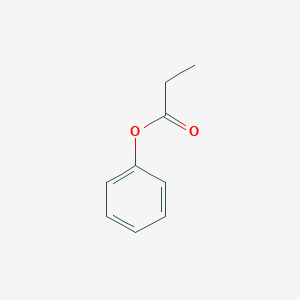

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.